8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Overview
Description
“8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, morpholine, and various reagents to introduce the methyl and other functional groups. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a][1,3,5]triazinones: A class of compounds with similar core structures but different substituents.
Morpholine Derivatives: Compounds containing the morpholine ring, known for their diverse biological activities.
Pyridine Derivatives: Compounds with a pyridine ring, widely studied for their chemical and biological properties.
Uniqueness
“8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its uniqueness lies in its potential to interact with multiple molecular targets and its versatility in various applications.
Properties
IUPAC Name |
8-methyl-2-morpholin-4-yl-4-pyridin-2-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-11-10-13(23)22-14(12-4-2-3-5-17-12)19-15(20-16(22)18-11)21-6-8-24-9-7-21/h2-5,10,14H,6-9H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZUHWZNUFEFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.